

Physical and chemical properties of Kadsralignan A

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Compound of Interest

Compound Name: *Kadsralignan A*

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Kadsralignan A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsralignan A is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant attention for its diverse biological activities. Isolated from plants of the Schisandraceae family, notably *Kadsura coccinea* and *Schisandra lancifolia*, this compound has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and antiviral research.^[1] This technical guide provides a detailed overview of the physical and chemical properties of **Kadsralignan A**, experimental protocols for its study, and an exploration of its known mechanisms of action.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **Kadsralignan A** is fundamental for its application in research and drug development. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₆ O ₇	[1]
Molecular Weight	402.4 g/mol	[2]
IUPAC Name	(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 ^{2,7} .0 ^{14,18}]-8]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol	[2]
CAS Number	913237-64-6	[2]
Appearance	Solid (at room temperature)	[1]
Solubility	Soluble in DMSO. [1] [3] Limited solubility in water and ethanol.	[3]
Melting Point	Not explicitly reported in the searched literature.	-
LogP	3.7	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	7	[2]

Spectroscopic Data:

Detailed spectroscopic data is crucial for the identification and structural elucidation of **Kadsuralignan A**. While specific spectra for **Kadsuralignan A** were not found in the literature search, general characteristics for similar lignans are described.

- **¹H and ¹³C NMR Spectroscopy:** The proton and carbon nuclear magnetic resonance spectra of dibenzocyclooctadiene lignans are complex, exhibiting characteristic signals for aromatic protons, methoxy groups, and aliphatic protons of the cyclooctadiene ring. The specific

chemical shifts and coupling constants are essential for confirming the stereochemistry of the molecule.[4][5][6]

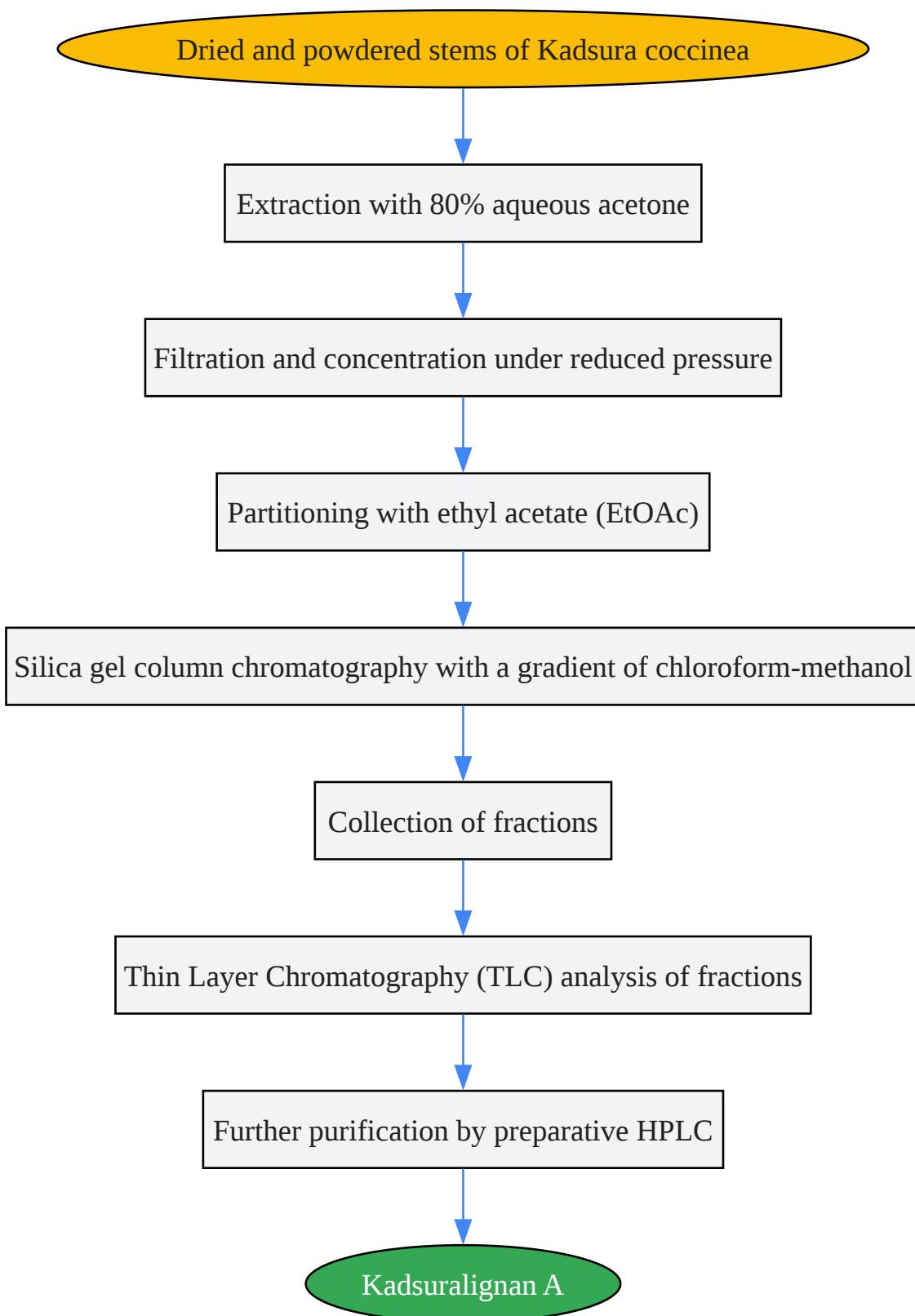
- Infrared (IR) Spectroscopy: The IR spectrum of **Kadsuralignan A** is expected to show characteristic absorption bands for hydroxyl (O-H), aromatic (C=C), and ether (C-O) functional groups.[7][8][9][10]
- Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of lignans often involves cleavage of the side chains and the cyclooctadiene ring.[11][12][13][14][15]

Experimental Protocols

Isolation and Purification of **Kadsuralignan A** from **Kadsura coccinea**

The following is a generalized protocol for the isolation and purification of lignans from *Kadsura coccinea*, based on common phytochemical procedures.[16][17][18]

Workflow for the Isolation of **Kadsuralignan A**

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Caption: A generalized workflow for the isolation of **Kadsuralignan A**.

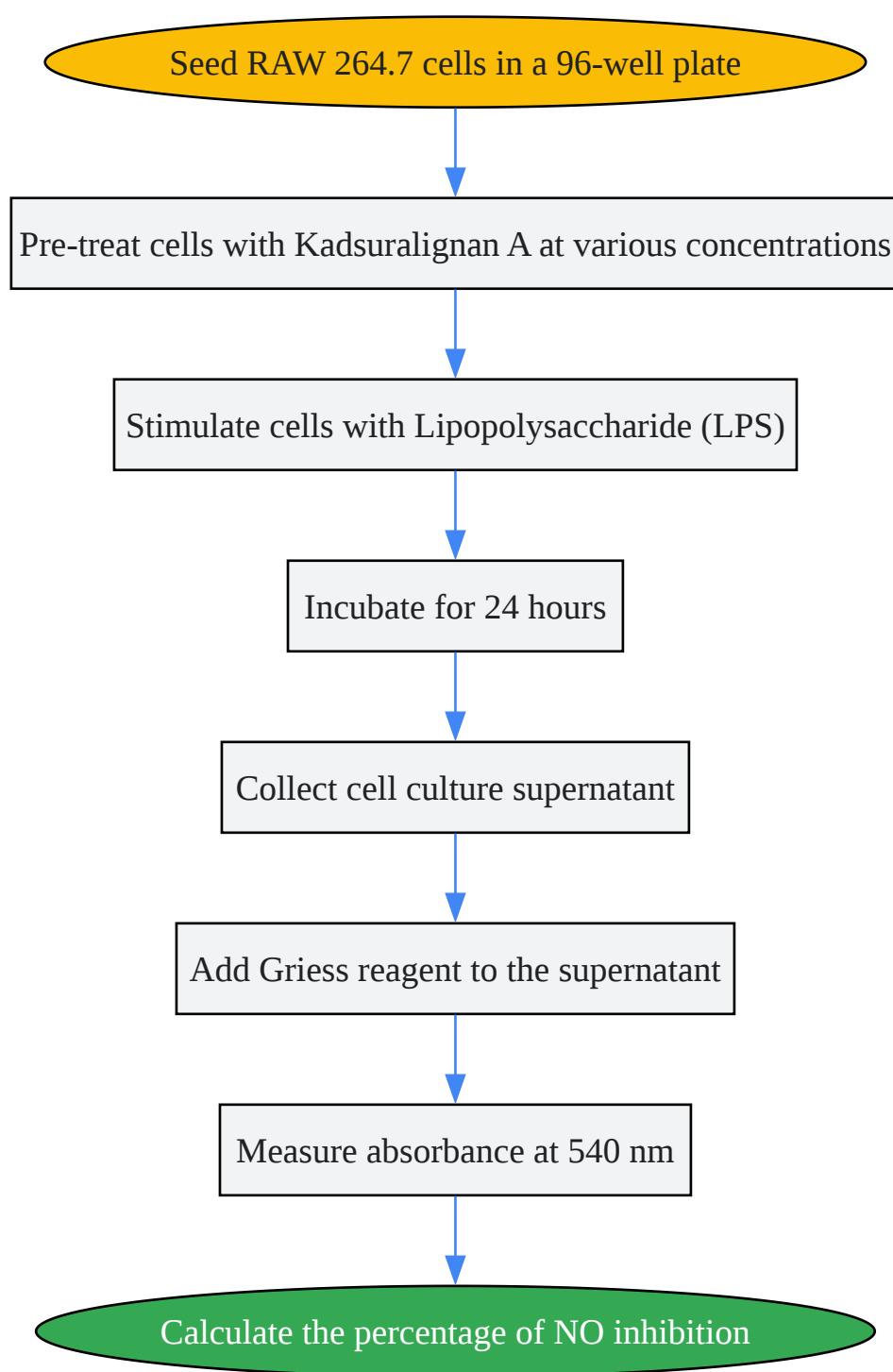
Detailed Steps:

- Plant Material Preparation: The stems of *Kadsura coccinea* are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with 80% aqueous acetone at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.
- Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.
- Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system, such as chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar R_f values to known lignans.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Kadsuralignan A** are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This protocol describes a method to assess the anti-inflammatory activity of **Kadsuralignan A** by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Workflow for the Griess Assay



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Caption: A standard workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Compound Treatment: The cells are pre-treated with various concentrations of **Kadsuralignan A** (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
- Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.
- Incubation: The plate is incubated for 24 hours.
- Griess Reaction: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
- Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
- Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

Kadsuralignan A has been reported to exhibit significant biological activities, most notably anti-inflammatory and anti-HIV effects.[\[1\]](#)

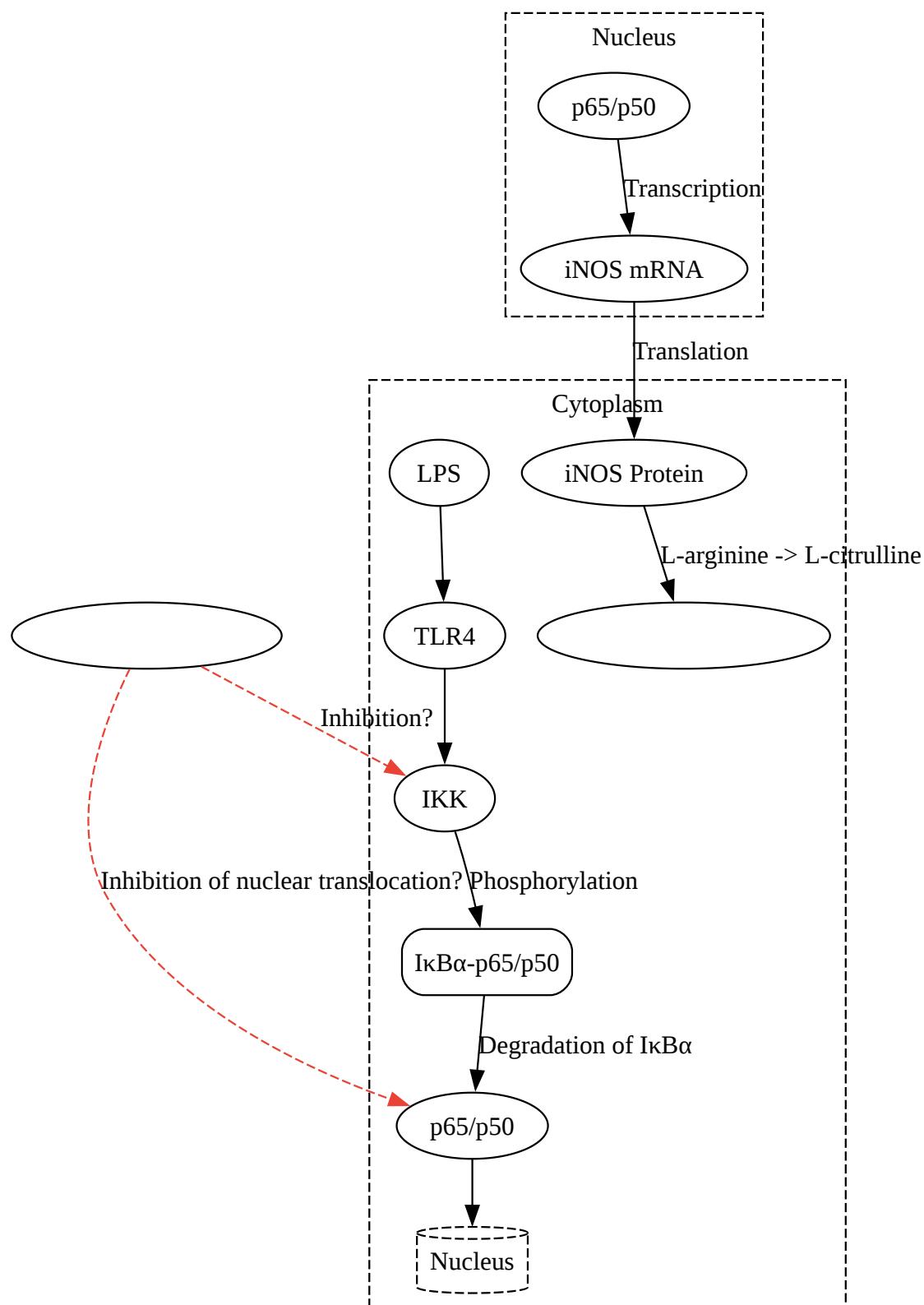
Anti-inflammatory Activity

The anti-inflammatory properties of **Kadsuralignan A** are primarily attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[\[21\]](#) Overproduction of

NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Inhibition of the NF-κB Signaling Pathway

The expression of iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) While the precise molecular targets of **Kadsuralignan A** within this pathway are still under investigation, it is hypothesized that it may interfere with the phosphorylation of IκBα or the nuclear translocation of p65.



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